molecular formula C16H16BrNO B3981044 N-(2-bromophenyl)-3-phenylbutanamide

N-(2-bromophenyl)-3-phenylbutanamide

Cat. No. B3981044
M. Wt: 318.21 g/mol
InChI Key: SOMBPPVUIIJLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-3-phenylbutanamide, also known as Bromadol, is a potent analgesic drug that belongs to the class of opioids. It was first synthesized in the 1970s by a team of researchers led by Paul Janssen, a Belgian chemist. Bromadol has been found to be effective in treating moderate to severe pain, and its potency is believed to be several times higher than that of morphine.

Mechanism of Action

N-(2-bromophenyl)-3-phenylbutanamide acts on the central nervous system by binding to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has an affinity for the delta and kappa opioid receptors, which may contribute to its potency. This compound is believed to be a full agonist of the mu-opioid receptor, meaning that it produces a maximal response when it binds to the receptor.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has antitussive properties, which means that it can suppress coughing. This compound has been found to be effective in reducing pain in animal models of neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromophenyl)-3-phenylbutanamide in lab experiments is its potency, which allows for smaller doses to be used. This can reduce the risk of side effects and make it easier to study the drug's effects on specific physiological systems. However, one of the limitations of using this compound is its high cost, which can make it difficult for researchers to obtain and use in large quantities.

Future Directions

There are several potential future directions for research on N-(2-bromophenyl)-3-phenylbutanamide. One area of interest is the development of new analogs that have improved pharmacological properties, such as increased potency or reduced side effects. Another area of research is the development of new formulations that can improve the drug's bioavailability and make it more effective in treating pain. Finally, there is a need for more research on the safety and long-term effects of this compound, particularly in terms of its potential for abuse and addiction.
Conclusion
In conclusion, this compound, or this compound, is a potent analgesic drug that has shown promise in the treatment of moderate to severe pain. Its mechanism of action involves binding to the mu-opioid receptor, and it produces a range of biochemical and physiological effects. While there are advantages to using this compound in lab experiments, its high cost and potential for abuse and addiction are limitations. Future research on this compound will likely focus on the development of new analogs and formulations, as well as the safety and long-term effects of the drug.

Scientific Research Applications

N-(2-bromophenyl)-3-phenylbutanamide has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic uses. One of the areas of research has been the development of new analgesic drugs that are more effective and have fewer side effects than traditional opioids. This compound has been found to be effective in treating neuropathic pain, cancer pain, and other types of chronic pain.

properties

IUPAC Name

N-(2-bromophenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMBPPVUIIJLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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